![molecular formula C20H18N4O2S B2490521 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide CAS No. 671199-09-0](/img/structure/B2490521.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis of related [1,2,4]triazolo[4,3-a]quinolin compounds involves various chemical reactions, often incorporating amino acid esters and employing methods like DCC coupling or azide coupling. One study details the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the versatility and complexity of creating such molecules (Fathalla, 2015).
Scientific Research Applications
Anticonvulsant Applications
Research indicates that some derivatives of 2-([1,2,4]triazolo[4,3-a]quinoxalin-1-ylthio)acetic acid, a compound structurally related to the one , exhibit notable anticonvulsant activities. For instance, a study synthesized novel quinoxaline derivatives showing promising results in anticonvulsant evaluation using metrazol-induced convulsions models, highlighting their potential in developing new anticonvulsant agents (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, targeting structural requirements essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring their potential in anticancer research (Reddy et al., 2015).
Antihistaminic Agents
Another study focused on the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, revealing their significant in vivo H1-antihistaminic activity. These compounds protected animals from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents. Notably, one compound emerged as particularly potent, surpassing the standard reference in effectiveness and displaying negligible sedation (Alagarsamy et al., 2009).
Additional Applications
The research also delves into the synthesis and evaluation of derivatives for positive inotropic activities, demonstrating several compounds' favorable activities compared with standard drugs. This suggests potential applications in cardiovascular diseases (Li et al., 2008).
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-26-16-10-8-15(9-11-16)21-19(25)13-27-20-23-22-18-12-7-14-5-3-4-6-17(14)24(18)20/h3-12H,2,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQLKRDYFIMVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide |
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